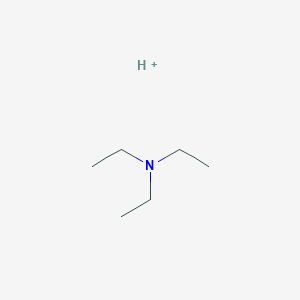
Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate, also known as potassium oxalate, is a chemical compound with the formula K2C2O4. It is a white, crystalline powder that is soluble in water. Potassium oxalate is used in various scientific research applications, including as a reducing agent and a complexing agent.
Mecanismo De Acción
Potassium oxalate acts as a reducing agent by donating electrons to other compounds. It also acts as a complexing agent by forming complexes with metal ions. The mechanism of action of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in the synthesis of nanoparticles involves the reduction of silver ions to silver nanoparticles by Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate. The reduction reaction is catalyzed by the presence of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate.
Biochemical and Physiological Effects:
Potassium oxalate has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to have antioxidant properties. However, it is important to note that Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate can be toxic if ingested in large quantities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in lab experiments is its reducing and complexing properties. It is also readily available and relatively inexpensive. However, one limitation is its toxicity if ingested or inhaled. It is important to handle Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate with care and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research involving Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate. One area of research could be the synthesis of new organic compounds using Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate as a starting material. Another area of research could be the use of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in the synthesis of other nanoparticles, such as gold nanoparticles. Additionally, the potential applications of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in the field of medicine, such as in the treatment of bacterial infections or as an antioxidant, could be explored.
Métodos De Síntesis
Potassium oxalate can be synthesized by reacting oxalic acid with Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate hydroxide. The reaction produces water and Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate. The reaction can be represented by the following equation:
H2C2O4 + 2KOH → K2C2O4 + 2H2O
Aplicaciones Científicas De Investigación
Potassium oxalate has various scientific research applications. It is used as a reducing agent in the synthesis of nanoparticles, such as silver nanoparticles. It is also used as a complexing agent in the determination of metal ions, such as calcium, magnesium, and iron. Potassium oxalate is also used in the synthesis of organic compounds, such as oxalic acid esters.
Propiedades
Número CAS |
18905-34-5 |
|---|---|
Nombre del producto |
Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate |
Fórmula molecular |
C12H14O2 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate |
InChI |
InChI=1S/C6H4O6.2K/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;;/q;2*+1/p-2 |
Clave InChI |
YPZJKGUPDHLSTO-UHFFFAOYSA-L |
SMILES |
C1(=C(C(=O)C(=C(C1=O)O)[O-])[O-])O.[K+].[K+] |
SMILES canónico |
C1(=C(C(=O)C(=C(C1=O)O)[O-])[O-])O.[K+].[K+] |
Números CAS relacionados |
1887-02-1 (di-hydrochloride salt) |
Sinónimos |
tetrahydroxy-1,4-benzoquinone tetrahydroxy-1,4-benzoquinone disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




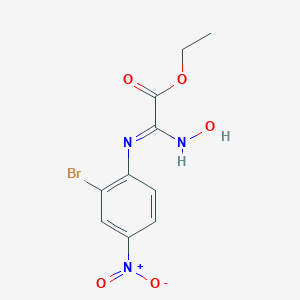
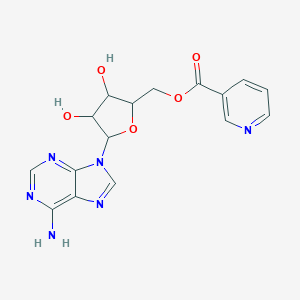
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
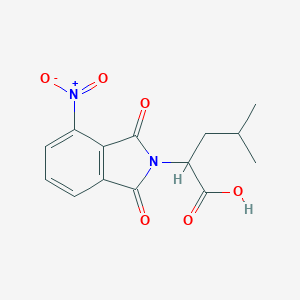
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)

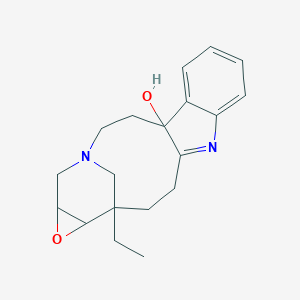

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


